molecular formula C21H31NO6 B13397520 but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine

but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B13397520
M. Wt: 393.5 g/mol
InChI Key: FSIQDESGRQTFNN-UHFFFAOYSA-N
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Description

But-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine:

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-enedioic acid: can be synthesized through the oxidation of benzene using vanadium-based catalysts at high temperatures (around 360°C). The resulting maleic anhydride is then hydrolyzed to produce but-2-enedioic acid .

5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One method involves the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-2-amine .

Industrial Production Methods

Industrial production of but-2-enedioic acid typically involves the catalytic oxidation of benzene or butane. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid: undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to produce maleic anhydride.

    Reduction: Can be reduced to produce succinic acid.

    Substitution: Reacts with alcohols to form esters.

5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: undergoes reactions such as:

Common Reagents and Conditions

    Oxidation: Uses vanadium-based catalysts for but-2-enedioic acid.

    Reduction: Uses hydrogen gas and metal catalysts.

    Substitution: Uses alcohols and acid catalysts.

Major Products Formed

    Oxidation of but-2-enedioic acid: Produces maleic anhydride.

    Reduction of but-2-enedioic acid: Produces succinic acid.

    Michael addition on 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: Produces various amine derivatives.

Scientific Research Applications

But-2-enedioic acid: is used in:

5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: is used in:

Comparison with Similar Compounds

But-2-enedioic acid: is similar to:

    Maleic acid: An isomer with different physical properties.

    Succinic acid: A reduced form of but-2-enedioic acid.

5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: is unique due to its specific structural features and potential pharmacological applications .

This compound’s uniqueness lies in its combination of structural elements from both but-2-enedioic acid and 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine, offering a wide range of applications in various fields of science and industry.

Properties

IUPAC Name

but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIQDESGRQTFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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